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Compound of Interest

Compound Name: Azelaoyl chloride

Cat. No.: B087186 Get Quote

A comprehensive analysis of the spectroscopic data for Azelaoyl chloride (Nonanedioyl

dichloride) is presented for researchers, scientists, and professionals in drug development. This

guide details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry

(MS) data, offering insights into the molecular structure and functional groups of this versatile

acylating agent.

Molecular Structure and Properties
Azelaoyl chloride, with the chemical formula C₉H₁₄Cl₂O₂, is the diacyl chloride derivative of

azelaic acid. It is a colorless to light yellow liquid utilized in the synthesis of polymers,

pharmaceuticals, and other organic compounds.[1]

Chemical Structure:

Molecular Weight: 225.11 g/mol [2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of

Azelaoyl chloride. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR Data
The proton NMR spectrum of Azelaoyl chloride is characterized by signals corresponding to

the different methylene groups in the aliphatic chain.
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~2.89 Triplet 4H
α-CH₂ (adjacent to

C=O)

~1.71 Multiplet 4H β-CH₂

~1.39 Multiplet 4H γ-CH₂

~1.35 Multiplet 2H δ-CH₂

¹³C NMR Data
The carbon NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (ppm) Assignment

~173 C=O (carbonyl)

~47 α-CH₂

~33 β-CH₂

~29 γ-CH₂

~25 δ-CH₂

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in Azelaoyl chloride. The

spectrum is typically obtained from a neat liquid sample.
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Wavenumber (cm⁻¹) Intensity Assignment

~1800 Strong C=O stretch (Acyl chloride)

~2930 Medium C-H stretch (aliphatic)

~2850 Medium C-H stretch (aliphatic)

~1460 Medium C-H bend (aliphatic)

The strong absorption band around 1800 cm⁻¹ is highly characteristic of the carbonyl group in

an acyl chloride.[3]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of Azelaoyl chloride. Electron ionization (EI) is a common method used for analysis.

Molecular Ion Peak (M⁺): m/z ≈ 224 (corresponding to the exact mass)[4]

Key Fragment Ions:

m/z Interpretation

189 [M - Cl]⁺

153 [M - COCl]⁺

55 Base Peak

41

The fragmentation pattern is consistent with the cleavage of the carbon-chlorine and carbon-

carbon bonds adjacent to the carbonyl groups.

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
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Instrumentation: A 500 MHz NMR spectrometer equipped with a broadband probe.

Sample Preparation: Approximately 10-20 mg of Azelaoyl chloride was dissolved in ~0.6

mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an

internal standard.

¹H NMR Acquisition: Proton spectra were acquired using a standard single-pulse sequence.

Key parameters included a spectral width of 16 ppm, a relaxation delay of 1.0 s, an

acquisition time of 4.0 s, and 16 scans.

¹³C NMR Acquisition: Carbon spectra were acquired using a proton-decoupled pulse

sequence. Key parameters included a spectral width of 240 ppm, a relaxation delay of 2.0 s,

an acquisition time of 1.0 s, and 1024 scans.

Data Processing: The raw data was Fourier transformed, phase-corrected, and baseline-

corrected. Chemical shifts were referenced to the TMS signal at 0.00 ppm for ¹H and the

CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an

Attenuated Total Reflectance (ATR) accessory featuring a diamond crystal.

Sample Preparation: A small drop of neat Azelaoyl chloride was placed directly onto the

ATR crystal.

Data Acquisition: The spectrum was recorded over a range of 4000-400 cm⁻¹. A background

spectrum of the clean, empty ATR crystal was acquired prior to the sample measurement. A

total of 32 scans were co-added at a resolution of 4 cm⁻¹.

Data Processing: The resulting interferogram was Fourier transformed to produce the

infrared spectrum. The background spectrum was automatically subtracted from the sample

spectrum.

Mass Spectrometry
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an

electron ionization (EI) source.
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Sample Preparation: A dilute solution of Azelaoyl chloride (1 mg/mL) was prepared in

dichloromethane.

GC Conditions:

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

Injector Temperature: 250 °C.

Oven Program: Initial temperature of 50 °C, held for 2 minutes, then ramped at 10 °C/min

to 280 °C and held for 5 minutes.

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

Injection Volume: 1 µL with a split ratio of 50:1.

MS Conditions:

Ion Source: Electron Ionization (EI) at 70 eV.

Source Temperature: 230 °C.

Mass Range: m/z 40-500.

Scan Mode: Full scan.

Data Processing: The acquired mass spectra were analyzed to identify the molecular ion and

characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of

a chemical compound like Azelaoyl chloride.
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Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Azelaoyl chloride [webbook.nist.gov]

2. spectrabase.com [spectrabase.com]

3. Ch20: Spectroscopic Analysis : Acyl Chlorides [chem.ucalgary.ca]

4. AZELAOYL CHLORIDE(123-98-8) 13C NMR spectrum [chemicalbook.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b087186?utm_src=pdf-body-img
https://www.benchchem.com/product/b087186?utm_src=pdf-custom-synthesis
https://webbook.nist.gov/cgi/inchi/InChI%3D1S/C9H14Cl2O2/c10-8(12)6-4-2-1-3-5-7-9(11)13/h1-7H2
https://spectrabase.com/compound/8BzwMGaKc9u
https://www.chem.ucalgary.ca/courses/353/Carey5th/Ch20/ch20-4-1.html
https://www.chemicalbook.com/SpectrumEN_123-98-8_13CNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b087186?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [Spectroscopic data for Azelaoyl chloride (NMR, IR,
Mass Spec).]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087186#spectroscopic-data-for-azelaoyl-chloride-
nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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